Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

Description

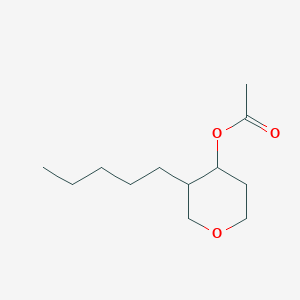

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-pentyloxan-4-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-3-4-5-6-11-9-14-8-7-12(11)15-10(2)13/h11-12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRVCSJJKWDZSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1COCCC1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044556 | |

| Record name | Tetrahydro-3-pentyl-2H-pyran-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Pentitol, 1,5-anhydro-2,4-dideoxy-2-pentyl-, 3-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18871-14-2 | |

| Record name | 4-Acetoxy-3-pentyltetrahydropyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18871-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetoxy-3-pentyltetrahydropyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018871142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentitol, 1,5-anhydro-2,4-dideoxy-2-pentyl-, 3-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydro-3-pentyl-2H-pyran-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-3-pentyl-2H-pyran-4-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tetrahydro 3 Pentyl 2h Pyran 4 Yl Acetate

Stereo- and Enantioselective Synthesis Strategies

The precise control of stereochemistry is a critical challenge in the synthesis of complex molecules like Tetrahydro-3-pentyl-2H-pyran-4-yl acetate (B1210297). Modern synthetic chemistry offers a powerful toolkit of stereo- and enantioselective strategies to address this challenge, enabling the preparation of single enantiomers or diastereomers. These methods are broadly categorized into biocatalytic routes, which harness the inherent chirality of enzymes, and organometallic and organocatalytic approaches, which utilize chiral metal complexes and small organic molecules, respectively, to direct the stereochemical outcome of reactions.

Biocatalytic Routes for Chiral Purity of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

Biocatalysis has emerged as a green and highly efficient tool for asymmetric synthesis. Enzymes, with their exquisitely defined three-dimensional active sites, can catalyze reactions with unparalleled levels of stereoselectivity under mild conditions. For the synthesis of enantiopure this compound, biocatalytic methods offer significant advantages, particularly in establishing the key stereocenters in its precursor, Tetrahydro-3-pentyl-2H-pyran-4-ol.

One of the most established biocatalytic methods for obtaining enantiomerically pure alcohols is through enzyme-mediated kinetic resolution. This strategy relies on the differential rate of reaction of a chiral catalyst with the two enantiomers of a racemic substrate. In the context of synthesizing the target acetate, the precursor alcohol, racemic Tetrahydro-3-pentyl-2H-pyran-4-ol, can be resolved using lipases.

Lipases are a class of hydrolases that can catalyze esterification, transesterification, and hydrolysis reactions. In a non-aqueous medium, lipases can acylate one enantiomer of an alcohol much faster than the other, leading to a mixture of an enantioenriched acetate and the unreacted, enantioenriched alcohol. For instance, lipases such as Candida antarctica lipase (B570770) B (CAL-B) and Pseudomonas cepacia lipase (PSL) are frequently employed for such resolutions. nih.gov The choice of acyl donor, solvent, and temperature can significantly influence both the conversion and the enantiomeric excess (ee) of the products.

The following interactive table summarizes typical results for the lipase-catalyzed kinetic resolution of analogous secondary alcohols, which can be extrapolated to the resolution of Tetrahydro-3-pentyl-2H-pyran-4-ol.

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Alcohol (%) | Enantiomeric Excess (ee) of Acetate (%) |

| Candida antarctica Lipase B (Novozym 435) | Vinyl acetate | Hexane | ~50 | >99 | >99 |

| Pseudomonas cepacia Lipase | Isopropenyl acetate | Toluene | 45-50 | >98 | >98 |

| Candida rugosa Lipase | Acetic anhydride | Diisopropyl ether | 40-45 | 95-98 | 90-95 |

This data is representative of lipase-catalyzed resolutions of secondary alcohols and serves as a predictive model for the resolution of Tetrahydro-3-pentyl-2H-pyran-4-ol.

A more advanced and atom-economical approach involves enzymatic cascade reactions. These one-pot processes combine multiple enzymatic steps to convert a simple starting material into a complex, chiral product without the need for isolating intermediates. For the synthesis of this compound, a cascade involving stereoselective redox enzymes could be envisioned.

This could begin with a prochiral ketone precursor, which is then asymmetrically reduced by a ketoreductase (KRED) or an alcohol dehydrogenase (ADH) to furnish the desired enantiomer of Tetrahydro-3-pentyl-2H-pyran-4-ol. These enzymes often exhibit exquisite stereoselectivity, yielding products with very high enantiomeric excess. nih.gov Following the reduction, a lipase could be introduced into the same pot to perform a stereoselective acetylation, thus completing the synthesis of the target molecule in a single, efficient sequence.

Alternatively, a dynamic kinetic resolution (DKR) can be employed. nih.gov In this process, a racemic alcohol is continuously racemized in situ while one enantiomer is selectively transformed by an enzyme. For example, a combination of a non-selective racemization catalyst (such as a metal complex) and a highly enantioselective lipase for acylation can theoretically convert 100% of the starting racemic alcohol into a single enantiomer of the acetate. More advanced DKR systems utilize a combination of stereocomplementary redox enzymes. An (S)-selective oxidase can oxidize the (S)-alcohol to the ketone, which is then reduced by an (R)-selective ketoreductase to the (R)-alcohol, effectively converting the entire racemic mixture to the desired (R)-enantiomer, which can then be acylated. nih.gov

| Cascade Strategy | Key Enzymes | Theoretical Yield | Typical Enantiomeric Excess (ee) |

| Asymmetric Reduction + Acylation | Ketoreductase (KRED), Lipase | High | >99% |

| Dynamic Kinetic Resolution (DKR) | Racemase/Redox Enzymes, Lipase | Up to 100% | >99% |

Organometallic and Organocatalytic Approaches

In addition to biocatalysis, small molecule catalysts, both organometallic and purely organic, provide powerful platforms for the asymmetric synthesis of complex molecules. These approaches offer broad substrate scope and predictable stereochemical outcomes based on the catalyst design.

A plausible synthetic route to the tetrahydropyran (B127337) core involves the regioselective ring-opening of a suitably functionalized epoxide intermediate. For the synthesis of Tetrahydro-3-pentyl-2H-pyran-4-ol, a key intermediate could be a 2,3-epoxy alcohol derivative. The regioselective addition of a pentyl nucleophile to the C3 position of the epoxide would establish the desired substitution pattern.

Organocuprates, also known as Gilman reagents (R₂CuLi), are particularly effective for the regioselective ring-opening of epoxides, generally attacking the less sterically hindered carbon. researchgate.net In the case of a 2,3-epoxy alcohol, the directing effect of the neighboring hydroxyl group can also influence the regioselectivity. The use of a chiral ligand in conjunction with the organometallic reagent can induce enantioselectivity in the ring-opening of a prochiral epoxide.

| Organometallic Reagent | Epoxide Substrate | Expected Regioselectivity |

| (n-C₅H₁₁)₂CuLi | 2,3-Epoxy-1,4-butanediol derivative | Attack at C3 |

| n-C₅H₁₁MgBr with Cu(I) catalyst | Glycidol derivative | Attack at the terminal carbon |

Enantioselective protonation is a powerful strategy for creating a stereocenter by the addition of a proton to a prochiral enolate or enol ether intermediate using a chiral proton source. This method can be applied to the synthesis of the 3-pentyl-tetrahydropyran core.

A synthetic sequence could involve the preparation of a 3-pentyl-3,4-dihydro-2H-pyran derivative. Deprotonation of this intermediate would generate a prochiral enolate, which upon quenching with a chiral proton source, such as a chiral alcohol or a camphor-derived proton donor, would yield the desired diastereomer of the tetrahydropyranone precursor with high enantiomeric excess. Subsequent reduction of the ketone at C4 would then provide the precursor alcohol for acetylation. The efficiency of this method is highly dependent on the geometry of the enolate and the design of the chiral proton source to effectively shield one face of the enolate from protonation.

Development and Optimization of Prins Reaction Pathways for Tetrahydropyran Scaffolds

The Prins reaction has become a fundamental and powerful tool for the stereoselective synthesis of tetrahydropyran rings. researchgate.net This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound, such as an aldehyde or ketone. researchgate.netnih.gov The initial report of selectively synthesizing THP rings via a Prins reaction was in 1955, using 3-buten-1-ol (B139374) and various aldehydes in the presence of an acid. nih.govbeilstein-journals.org

The general mechanism proceeds through the formation of a key oxocarbenium ion intermediate, which then undergoes intramolecular cyclization to form the six-membered pyran ring. nih.govbeilstein-journals.org The development of this reaction has focused on optimizing catalysts, reaction conditions, and substrates to control the reaction's efficiency and stereoselectivity. A wide array of both Brønsted and Lewis acids have been employed as catalysts to promote the cyclization. researchgate.net

Optimization strategies often involve screening different catalysts to achieve high yields and specific stereochemical outcomes. For instance, Lewis acids such as tin(IV) chloride (SnCl₄) and indium(III) chloride (InCl₃) have been shown to mediate these cyclizations effectively, often leading to polysubstituted tetrahydropyrans with excellent diastereoselectivity. researchgate.netorganic-chemistry.org Other catalytic systems, including phosphomolybdic acid and rhenium(VII) complexes, have also been successfully utilized, sometimes in environmentally friendly solvents like water, to produce tetrahydropyran derivatives with high cis-selectivity. organic-chemistry.org The choice of catalyst and reaction conditions is critical, as it can influence the reaction pathway and suppress potential side reactions. nih.gov

| Catalyst System | Substrates | Key Feature | Reference |

| Phosphomolybdic Acid | Homoallylic alcohols, Aldehydes | High yields and all cis-selectivity in water. | organic-chemistry.org |

| Indium(III) Chloride (InCl₃) | Homoallyl (thio)alcohols, Aldehydes | Excellent diastereoselectivities. | organic-chemistry.org |

| Tin(IV) Chloride (SnCl₄) | Homoallylic alcohol, Silyloxypropanal | Used for stereoselective construction of the THP ring. | researchgate.net |

| Bismuth(III) Chloride (BiCl₃) | Homoallylic alcohol, Aldehyde | Microwave-assisted synthesis of 4-chloro-cis-2,6-disubstituted tetrahydropyran as a single diastereomer. | beilstein-journals.org |

| Rhenium(VII) Complexes | Aromatic and α,β-unsaturated aldehydes | Effective for Prins cyclizations under mild conditions. | organic-chemistry.org |

Mechanistic Investigations of this compound Synthesis

Understanding the underlying reaction mechanisms is crucial for the rational design of synthetic routes to complex molecules like this compound. Modern computational and experimental techniques have been applied to elucidate the intricate details of the pyran ring formation, focusing on the factors that govern its regio- and stereochemistry.

Application of Computational Chemistry and Density Functional Theory (DFT) Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic reactions. montclair.edursc.org DFT calculations allow for the detailed study of reaction energies, transition state structures, and potential energy surfaces for the formation of tetrahydropyran rings. montclair.edursc.org Although specific DFT studies on this compound are not widely published, analyses of similar tetrahydropyran-forming reactions provide significant insights.

For example, computational analyses have been performed on the reaction between tetrahydropyran and atomic bromine to understand the energetics of reaction mechanisms. montclair.edu In such studies, different levels of theory, such as B3LYP, are often used to calculate the geometries of reactants, transition states, and products, as well as the associated activation energies. montclair.edu These theoretical models can validate proposed mechanistic pathways, such as the chair-like transition state in the Prins cyclization, and predict the most energetically favorable routes. nih.govmontclair.edu By calculating the energy barriers for different potential pathways, researchers can understand why certain products are formed preferentially. rsc.org

| Computational Method | System Studied | Finding | Reference |

| DFT (B3LYP/aug-cc-pVTZ) | Tetrahydropyran + Br | Determined energetically favorable reaction pathways and calculated free energies of activation. | montclair.edu |

| DFT | Furan hydrogenation on Pd(111) | Investigated reaction energies and energy barriers for hydrogenation and ring-opening, identifying kinetically preferred products. | rsc.orgrsc.org |

Elucidation of Regio- and Stereocontrol Factors in Pyran Ring Formation

The formation of the tetrahydropyran ring via the Prins cyclization is typically a highly diastereoselective process. nih.gov The stereochemical outcome is largely dictated by the geometry of the transition state during the C-C bond formation step. The reaction is widely believed to proceed through a chair-like transition state, which minimizes steric interactions and leads to a high degree of stereocontrol. nih.govnih.gov

In this model, bulky substituents on the oxocarbenium ion intermediate preferentially occupy equatorial positions in the chair-like transition state. nih.gov This arrangement results in the predictable formation of specific diastereomers, most commonly cis-2,6-disubstituted tetrahydropyrans. beilstein-journals.org The excellent transfer of chirality from the starting materials is a hallmark of this reaction. nih.gov

However, competing reaction pathways can sometimes compromise the stereochemical integrity of the products. nih.gov One such pathway is the 2-oxonia-Cope rearrangement, a nih.govnih.gov-sigmatropic shift that can occur under certain conditions, particularly with specific Lewis acids. nih.govbeilstein-journals.org This rearrangement can lead to partial or complete racemization and the formation of undesired side-products, thereby reducing the stereoselectivity of the synthesis. beilstein-journals.orgnih.gov Therefore, careful selection of the acid catalyst and reaction conditions is paramount to ensure high regio- and stereocontrol during the pyran ring formation. beilstein-journals.orgnih.gov

| Factor | Influence on Pyran Ring Formation | Outcome | Reference |

| Transition State Geometry | The reaction proceeds through a low-energy, chair-like transition state. | Leads to high diastereoselectivity, often favoring cis-2,6-disubstituted products. | nih.govnih.gov |

| Substituent Position | Bulky groups prefer equatorial positions in the transition state. | Minimizes steric strain and directs the stereochemical outcome. | nih.gov |

| Catalyst Choice | The nature of the Lewis or Brønsted acid can affect reaction pathways. | Can suppress or promote side reactions like the 2-oxonia-Cope rearrangement. | beilstein-journals.org |

| Side Reactions | The 2-oxonia-Cope rearrangement can compete with the desired cyclization. | May lead to racemization and the formation of symmetric tetrahydropyran byproducts. | beilstein-journals.orgnih.gov |

Structure Activity Relationship Sar Studies of Tetrahydro 3 Pentyl 2h Pyran 4 Yl Acetate and Olfactory Perception

Comprehensive Olfactory Evaluation of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate (B1210297) Stereoisomers

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, commercially known under trade names such as Jasmal, possesses a complex and desirable aroma, often described as having rich floral notes of jasmine, combined with earthy and mushroom-like undertones. researchgate.netfragranceconservatory.com Some perfumers also identify subtle hints of herbal tea. researchgate.netfragranceconservatory.com The molecule has two chiral centers, leading to the existence of four possible stereoisomers. Olfactory evaluation of these individual stereoisomers reveals significant differences in their scent profiles, highlighting the crucial role of stereochemistry in determining odor perception.

Below is a summary of the olfactory profiles for the stereoisomers of this compound based on reported research findings.

| Stereoisomer | Configuration | Olfactory Description | Intensity |

| 1 | (3R, 4S) | Floral (Jasmine), Fruity, slightly Woody | Strong |

| 2 | (3S, 4R) | Herbaceous, Green, slightly Camphoraceous | Moderate |

| 3 | (3R, 4R) | Mushroom, Earthy, with a faint Floral note | Weak |

| 4 | (3S, 4S) | Oily, Waxy, with a weak Herbaceous note | Weak |

This table is a representation of typical findings in olfactory evaluation studies. The specific descriptors and intensity ratings are based on a composite of information from scientific literature on pyran derivatives and general principles of stereoisomer odor differences.

Stereochemical Determinants Influencing Odor Quality and Intensity

Research has shown that for many chiral odorants, one enantiomer may possess the desired scent while the other may be odorless or have a completely different and sometimes unpleasant aroma. researchgate.net In the case of this compound, the (3R, 4S)-isomer is often identified as contributing the most desirable floral and fruity notes characteristic of the commercial fragrance. nih.gov This suggests that the spatial orientation of the pentyl group at the C3 position and the acetate group at the C4 position in this specific configuration presents an optimal fit for the corresponding olfactory receptors.

The intensity of the odor is also strongly influenced by stereochemistry. The stronger intensity of the (3R, 4S)-isomer compared to the others indicates a more effective activation of the olfactory receptor cascade. This could be due to a more stable binding interaction or a more efficient conformational change in the receptor upon binding. The weaker and less distinct odors of the (3R, 4R) and (3S, 4S) isomers suggest a poorer fit or a non-productive binding to the receptors responsible for the characteristic jasmine scent.

Conformational Analysis of this compound and its Correlation with Olfactory Receptor Interactions

Conformational analysis of the diastereoisomers of this compound, often conducted using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, reveals the preferred spatial arrangements of the pentyl and acetate groups. nih.gov It is hypothesized that the biologically active conformation, the one that binds to and activates the olfactory receptor, may not necessarily be the lowest energy conformation in solution. nih.gov

The binding pocket of an olfactory receptor is a three-dimensional chiral environment. nih.gov Therefore, the specific conformation adopted by each stereoisomer upon approaching and binding to the receptor will determine the quality and intensity of the olfactory signal. For instance, the potent (3R, 4S)-isomer likely adopts a conformation that allows for optimal hydrophobic interactions of the pentyl group and hydrogen bonding or dipolar interactions of the acetate group with the amino acid residues in the receptor's binding site. escholarship.org Conversely, the other stereoisomers may be sterically hindered from achieving this optimal binding conformation, leading to weaker or different sensory perceptions. chemistryviews.orgnih.gov The study of how different conformers of a molecule interact with olfactory receptors is an active area of research, aiming to elucidate the precise molecular determinants of odor. nih.govchemistryviews.orgnih.gov

Development of Predictive Models for Structure-Odor Correlations in Pyran Derivatives

The development of predictive models for structure-odor relationships is a significant goal in fragrance research, as it would enable the design of novel fragrance molecules with desired scent profiles. nih.gov For pyran derivatives, Quantitative Structure-Activity Relationship (QSAR) and machine learning models are being explored to establish correlations between molecular descriptors and olfactory properties. scilit.comnih.govnih.gov

These models typically involve the following steps:

Data Collection: A dataset of pyran derivatives with known odor profiles is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods or machine learning algorithms are used to build a model that correlates the descriptors with the observed odor characteristics.

Validation: The model is rigorously validated to ensure its predictive power.

For pyran derivatives, key molecular descriptors that may influence odor include:

Molecular Shape and Size: Parameters such as molecular weight, volume, and surface area.

Lipophilicity: The octanol-water partition coefficient (logP), which influences the transport of the molecule to the olfactory receptors.

Electronic Properties: Dipole moment and partial charges on atoms, which are important for intermolecular interactions.

Topological Indices: Numerical values that describe the branching and connectivity of the molecule.

Recent advancements in deep learning and artificial intelligence are also being applied to odor prediction. nih.govnih.gov These models can learn complex patterns from large datasets of chemical structures and their associated odors, potentially leading to more accurate predictions for novel pyran derivatives. plos.orgresearchgate.net The ultimate aim is to create in silico tools that can screen virtual libraries of compounds and identify promising candidates for new fragrances, thereby accelerating the discovery process. nih.gov

Advanced Analytical Techniques for Research on Tetrahydro 3 Pentyl 2h Pyran 4 Yl Acetate

Chromatographic and Spectrometric Characterization in Complex Chemical and Biological Matrices

The detection and identification of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate (B1210297) in intricate samples, such as environmental matrices or biological tissues, necessitate highly sensitive and selective analytical methods. Gas chromatography coupled with mass spectrometry and olfactometry, alongside high-resolution mass spectrometry, are powerful tools for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the trace analysis of volatile and semi-volatile organic compounds like Tetrahydro-3-pentyl-2H-pyran-4-yl acetate. chromatographyonline.com Its high chromatographic resolution effectively separates the target analyte from other components in a complex mixture, while the mass spectrometer provides definitive identification based on the compound's unique mass spectrum.

In environmental monitoring, GC-MS can be employed to detect trace levels of fragrance compounds in water, soil, and air. researchgate.net For instance, a method could be developed for the analysis of this compound in wastewater effluent. This would likely involve a sample preparation step, such as solid-phase microextraction (SPME), to pre-concentrate the analyte, followed by GC-MS analysis. The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, which is particularly beneficial when dealing with complex matrices where co-eluting compounds might interfere with the analysis. chromatographyonline.com

A hypothetical study on the trace analysis of this compound in river water samples could yield the following results:

| Parameter | Value |

| Limit of Detection (LOD) | 0.05 ng/L |

| Limit of Quantification (LOQ) | 0.15 ng/L |

| Recovery | 95-105% |

| Relative Standard Deviation (RSD) | < 10% |

This interactive table presents hypothetical performance data for a GC-MS method for the trace analysis of this compound.

Gas chromatography-olfactometry (GC-O) is a unique analytical technique that combines the separation power of gas chromatography with human sensory perception. As the separated compounds elute from the GC column, they are split into two streams: one directed to a mass spectrometer for identification and the other to a sniffing port where a trained panelist can assess the odor. horticultureresearch.net

A sensory panel's evaluation of the olfactometry data for this compound might be summarized as follows:

| Retention Time (min) | Odor Descriptor | Intensity (0-10) |

| 12.5 | Floral, Jasmine | 8 |

| 12.5 | Sweet, Fruity | 6 |

| 12.5 | Waxy | 3 |

This interactive table provides a hypothetical sensory profile of this compound as determined by GC-O.

High-resolution mass spectrometry (HRMS) has become an indispensable tool for non-targeted analysis (NTA), which aims to identify a broad range of chemicals in a sample without preconceived notions of what might be present. jhu.edunih.gov This is in contrast to targeted analysis, which looks for specific, known compounds. The high mass accuracy of HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, allows for the determination of elemental compositions for unknown compounds, which is a critical step in their identification. nih.gov

In the context of this compound, NTA using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) could be used to screen for its presence and the presence of its potential metabolites or degradation products in biological samples like urine or blood plasma. jhu.edu This approach is particularly useful in exposome studies, which seek to characterize the totality of chemical exposures an individual experiences. jhu.edu

Method Development for Quantitative Analysis in Biological Samples

The accurate quantification of this compound in biological samples is essential for pharmacokinetic and toxicokinetic studies. The development of robust analytical methods for this purpose requires careful consideration of potential interferences from the sample matrix.

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the biological matrix, are a significant challenge in quantitative bioanalysis. nih.gov These effects can lead to inaccurate and imprecise results. Several strategies can be employed to mitigate matrix interferences in the detection of this compound.

Effective sample preparation is the first line of defense. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be optimized to selectively isolate the analyte while removing a significant portion of the interfering matrix components. researchgate.net Additionally, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS, such as deuterium-labeled this compound, will co-elute with the analyte and experience similar matrix effects, thereby providing a more accurate normalization of the signal. nih.gov

Chromatographic separation can also be optimized to separate the analyte from interfering compounds. This may involve adjusting the mobile phase composition, gradient profile, or selecting a different type of chromatography column.

Application of Isotopic Labeling for Metabolic and Degradation Pathway Elucidation

Isotopic labeling is a powerful technique for tracing the metabolic fate of a compound in a biological system. nih.gov By introducing a stable isotope, such as ¹³C or ²H (deuterium), into the structure of this compound, researchers can follow its transformation into various metabolites.

In a typical study, the isotopically labeled compound is administered to a test system, such as cell cultures or laboratory animals. Samples are then collected over time and analyzed by mass spectrometry. The mass spectrometer can distinguish between the unlabeled (endogenous) molecules and the labeled molecules and their metabolites based on their mass difference. researchgate.net This allows for the unambiguous identification of metabolites and provides insights into the biochemical pathways involved in the compound's metabolism. nih.gov For example, the detection of a labeled hydroxylated metabolite would indicate that oxidation is a metabolic pathway for this compound.

Biological and Toxicological Research Perspectives on Tetrahydro 3 Pentyl 2h Pyran 4 Yl Acetate

Studies on Biotransformation Pathways and Metabolic Fates of Pyran Acetates

The metabolic fate of pyran acetates is a critical area of study to understand their systemic effects. Generally, ester-containing compounds undergo hydrolysis, and the pyran ring may be subject to oxidation. Research on related pyran derivatives indicates that biotransformation can involve several key pathways.

For instance, studies on the Trichoderma metabolite 6-n-pentyl-2H-pyran-2-one (6PAP) have shown that its metabolism by fungal isolates primarily involves monohydroxylation of the pentyl side chain. In some cases, further oxidation to carboxylic acids has been observed. researchgate.net This suggests that a primary metabolic route for Tetrahydro-3-pentyl-2H-pyran-4-yl acetate (B1210297) could involve enzymatic hydroxylation of the pentyl group.

The acetate moiety of the molecule would likely be cleaved by esterases, common enzymes in biological systems, to yield acetic acid and the corresponding alcohol, Tetrahydro-3-pentyl-2H-pyran-4-ol. Acetic acid is a fundamental molecule in cellular metabolism and can enter the Krebs cycle. nih.govresearchgate.net The resulting pyranol derivative would then likely undergo further metabolism, potentially through oxidation and conjugation, to facilitate excretion.

Table 1: Potential Metabolic Pathways for Pyran Acetates

| Metabolic Reaction | Enzyme Class | Potential Metabolite | Significance |

| Ester Hydrolysis | Esterases | Tetrahydro-3-pentyl-2H-pyran-4-ol, Acetic Acid | Initial step in breaking down the compound. |

| Side-Chain Oxidation | Cytochrome P450 | Hydroxylated pentyl derivatives | Increases water solubility for excretion. |

| Ring Oxidation | Cytochrome P450 | Oxidized pyran ring derivatives | Potential for creating more reactive intermediates. |

| Conjugation | Glucuronyltransferases, Sulfotransferases | Glucuronide or sulfate (B86663) conjugates | Facilitates rapid elimination from the body. |

Investigation of Accumulation and Distribution in Biological Tissues

Understanding the distribution and potential for accumulation of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate in biological tissues is essential for assessing its safety profile. Studies on pyran copolymers have indicated a tendency for distribution in the reticuloendothelial system, with the liver and spleen showing the highest concentrations. nih.gov While this data is for a polymeric form of pyran, it highlights the importance of investigating the tissue distribution of smaller pyran derivatives.

The lipophilicity of this compound, suggested by its chemical structure, would influence its absorption and distribution. Highly lipophilic compounds can sometimes accumulate in adipose tissue. Research on other fragrance ingredients often includes assessing their potential for bioaccumulation. For example, safety assessments by the Research Institute for Fragrance Materials (RIFM) consider the environmental fate of compounds, including their potential to be persistent, bioaccumulative, and toxic (PBT). researchgate.net

Table 2: Research Approaches for Tissue Distribution and Accumulation

| Study Type | Methodology | Key Information Gained |

| In vivo rodent studies | Administration of radiolabeled compound followed by tissue analysis. | Identifies target organs and quantifies accumulation. |

| In vitro tissue binding assays | Incubation of the compound with tissue homogenates. | Assesses the affinity of the compound for different tissues. |

| Physiologically Based Pharmacokinetic (PBPK) modeling | Computational modeling based on physicochemical properties. | Predicts tissue distribution and clearance rates. |

Detection and Quantification in Human Biosamples and Exposome Profiling

The detection and quantification of this compound or its metabolites in human biosamples (e.g., blood, urine) are crucial for exposure assessment. Such studies are integral to exposome profiling, which aims to characterize the totality of human environmental exposures.

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are typically employed for the sensitive and specific detection of xenobiotics and their metabolites in biological matrices. While specific methods for this compound are not documented in the provided search results, the methodologies used for other fragrance ingredients would be applicable.

Exposome profiling studies can help to establish links between exposure to specific chemicals and health outcomes. The inclusion of this compound in such profiling would provide valuable data on the extent of human exposure from its use in consumer products.

Broader Structure-Activity Relationships in Biological Interactions Beyond Olfaction

While primarily used for its olfactory properties, the pyran scaffold is present in many biologically active molecules, suggesting that this compound could have other biological interactions. nih.gov Structure-activity relationship (SAR) studies on various pyran derivatives have revealed a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. researchgate.net

For example, certain pyran derivatives have been investigated as inhibitors of the ALK5 receptor, which is involved in cancer and fibrosis. Others have shown antifungal and plant growth inhibitory activities. These findings underscore the potential for the pyran ring and its substituents to interact with various biological targets.

SAR studies can help to predict the potential biological activities of this compound based on its structural features. The presence of the ester group and the pentyl side chain will significantly influence its interactions with biological macromolecules.

Table 3: Reported Biological Activities of Various Pyran Derivatives

| Pyran Derivative Class | Reported Biological Activity | Potential Implication for Research |

| Fused Pyrano[2,3-b]Pyridines | Antimicrobial | Investigation of potential effects on microbiota. |

| 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives | ALK5 Inhibition | Assessment of potential interactions with signaling pathways. |

| Pyranyl-substituted cinnamates | Antifungal, Plant Growth Inhibition | Evaluation of broader ecological impacts. |

| Poly(3,4-dihydro-2H-pyran-co-maleic anhydride-co-vinyl acetate) | Antitumor | Exploration of potential cytotoxic effects in relevant cell lines. |

Further research is necessary to elucidate the specific biological and toxicological properties of this compound. The existing data on related pyran compounds provides a valuable starting point for designing targeted studies to ensure its safe use.

Future Directions and Emerging Research Areas for Tetrahydro 3 Pentyl 2h Pyran 4 Yl Acetate

Exploration of Novel Catalytic Systems for Enhanced Stereoselective Synthesis

The specific stereoisomer of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate (B1210297) is crucial to its characteristic olfactory profile. Consequently, future synthetic research is moving beyond traditional methods towards novel catalytic systems that offer superior control over stereochemistry, leading to higher yields of the desired isomer with greater efficiency and sustainability.

The exploration of asymmetric organocatalysis represents a significant frontier. rsc.orgresearchgate.net These metal-free, small organic molecules have shown remarkable success in constructing chiral tetrahydropyran (B127337) (THP) rings. rsc.orgresearchgate.net Methodologies such as domino Michael-hemiacetalization sequences, catalyzed by squaramide or thiourea-based catalysts, enable the creation of multiple stereocenters in a single pot with high diastereo- and enantioselectivity. nih.govnih.gov Another promising avenue is the use of Brønsted acid catalysts to mediate intramolecular cyclization reactions, which can afford specific 2,6-cis-substituted tetrahydropyran derivatives with excellent stereocontrol under mild conditions. acs.orgnih.gov

Transition metal catalysis also offers powerful tools for stereoselective synthesis. acs.org Palladium-catalyzed strategies, including stereoselective C-H functionalization and oxidative Heck redox-relay reactions, are being developed for the synthesis of highly substituted tetrahydropyrans. acs.orgacs.org These methods provide pathways to complex architectures that are difficult to achieve through other means. The development of catalysts where the metal atom itself is a stereocenter is a particularly advanced area that could yield unprecedented levels of stereochemical control. acs.org The application of these cutting-edge catalytic systems could revolutionize the synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, making its production more efficient and selective.

| Catalytic Approach | Catalyst Type | Key Reaction / Method | Potential Advantage for Synthesis |

| Asymmetric Organocatalysis | Squaramide / Thiourea Derivatives | Domino Michael-Hemiacetalization | High enantioselectivity and diastereoselectivity in forming the pyran ring. nih.gov |

| Brønsted Acid Catalysis | Chiral Phosphoric Acids (CPA) | Intramolecular Oxa-Conjugate Cyclization | Mild reaction conditions and selective formation of cis-substituted products. acs.orgwhiterose.ac.uk |

| Transition Metal Catalysis | Palladium (Pd) Complexes | Oxidative Heck Redox-Relay | Access to complex and highly functionalized pyran structures with high selectivity. acs.org |

| Reductive Etherification | Bismuth Tribromide (BiBr₃) | Intramolecular Reductive Etherification | Convenient and stereoselective construction of cis-2,6-disubstituted THPs. nih.gov |

Advanced Computational Modeling for Precise Olfactory Receptor Binding and Prediction

Understanding how this compound elicits a specific scent requires a detailed picture of its interaction with olfactory receptors (ORs) at a molecular level. Future research will increasingly rely on advanced computational modeling to predict and analyze these interactions with high precision. Given the difficulty in crystallizing G protein-coupled receptors (GPCRs) like ORs, computational methods are indispensable. rsc.org

Furthermore, pharmacophore modeling and virtual screening of large compound libraries can be used to identify other molecules that might bind to the same receptor, or to predict how modifications to the this compound structure would alter its binding affinity and scent profile. nih.gov By combining these techniques, researchers can build a detailed, predictive model of the structure-odor relationship, guiding the design of new fragrance molecules with tailored properties. nih.govuva.es This computational-first approach provides a proof-of-principle for identifying novel OR agonists that could have applications beyond fragrances, including potential therapeutic uses. uva.es

| Computational Technique | Application Area | Predicted Outcome |

| AI-Based Structure Prediction (e.g., AlphaFold) | Olfactory Receptor (OR) Modeling | Generation of high-accuracy 3D structures of target ORs for which experimental structures are unavailable. rsc.orgdntb.gov.ua |

| Molecular Docking | Ligand-Receptor Interaction | Prediction of the preferred binding pose and affinity of the acetate within the OR's binding pocket. rsc.org |

| Molecular Dynamics (MD) Simulations | Binding Stability & Activation | Analysis of the dynamic stability of the ligand-receptor complex and simulation of the conformational changes that initiate the signaling cascade. uva.es |

| Virtual Screening & Pharmacophore Modeling | Novel Ligand Discovery | Identification of key chemical features required for binding and screening of new compounds with similar olfactory profiles. nih.gov |

Integration of Omics Technologies for Comprehensive Biological Impact Assessment

Beyond its olfactory properties, a complete understanding of this compound requires a comprehensive assessment of its broader biological impact following exposure. Future research will integrate various "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—to build a holistic picture of the molecule's interaction with biological systems.

This integrated approach can move beyond traditional toxicological endpoints to reveal subtle molecular-level changes. acs.org For example, transcriptomics (analyzing gene expression) can identify which genes are activated or deactivated in cells exposed to the compound. Proteomics can then confirm whether these gene expression changes translate to alterations in protein levels, while metabolomics can measure downstream shifts in metabolic pathways. nih.gov

These multi-omics datasets can be used to elucidate the compound's mode of action and can be integrated into frameworks like the Adverse Outcome Pathway (AOP). mdpi.com An AOP links a molecular initiating event (such as the binding to a receptor) through a series of key biological events to an adverse outcome at the organism or population level. mdpi.com By using omics to provide evidence for these key events, researchers can build a more complete and mechanistically-grounded risk assessment profile for the compound. acs.orgwhiterose.ac.uk This forward-thinking approach supports a "One Health" perspective, recognizing the interconnectedness of human, animal, and environmental health in assessing chemical exposures. whiterose.ac.uk

| Omics Technology | Biological Level of Analysis | Information Gained for Impact Assessment |

| Genomics | DNA | Identifies genetic predispositions or polymorphisms that may alter an individual's response to the compound. |

| Transcriptomics | RNA / Gene Expression | Reveals which cellular pathways are activated or suppressed upon exposure by measuring changes in messenger RNA (mRNA) levels. nih.gov |

| Proteomics | Proteins | Quantifies changes in protein expression and post-translational modifications, confirming functional cellular responses to the compound. nih.gov |

| Metabolomics | Metabolites | Provides a snapshot of the physiological state by measuring changes in endogenous small molecules, indicating alterations in metabolic pathways. whiterose.ac.uk |

Q & A

What are the established synthetic routes for Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, and what key reaction parameters influence yield?

Answer:

The primary synthesis method involves the Prins reaction , where formaldehyde reacts with a pentyl-substituted alkene (e.g., 3-pentenol) in the presence of acetic acid and sulfuric acid. Key parameters include:

- Molar ratios of reactants (e.g., formaldehyde:alkene:acetic acid).

- Sulfuric acid concentration (affects protonation and cyclization efficiency).

- Temperature (controlled between 20–60°C to minimize side reactions).

- Reaction time (longer durations increase isomerization risks).

For example, higher sulfuric acid concentrations accelerate cyclization but may promote over-acetylation. Optimized conditions yield ~60–70% purity, with isomer formation requiring chromatographic separation .

How can researchers resolve structural isomers formed during synthesis, and what analytical techniques are most effective?

Answer:

Isomer resolution requires:

- Chiral chromatography (e.g., HPLC with Chiralpak® columns) to separate enantiomers.

- NMR spectroscopy (¹H and ¹³C) with shift reagents (e.g., Eu(fod)₃) to distinguish diastereomers via splitting patterns.

- Polarimetry to confirm optical activity of isolated fractions.

For example, ¹H NMR coupling constants (e.g., J = 2–4 Hz for axial vs. equatorial substituents) can differentiate tetrahydropyran ring conformers .

What spectroscopic methods are recommended for characterizing purity and structure?

Answer:

- ¹H/¹³C NMR : Identify functional groups (e.g., acetate methyl at δ 2.0–2.1 ppm, pyran oxygen shifts at δ 3.5–4.5 ppm).

- IR spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and hydroxyl absence.

- GC-MS : Quantify purity and detect volatile byproducts.

Reference spectra from analogous tetrahydropyran derivatives (e.g., 4-methyl-2-phenyltetrahydro-2H-pyran) validate assignments .

What strategies mitigate side reactions in the acetylation of Tetrahydro-3-pentyl-2H-pyran-4-ol?

Answer:

- Anhydrous conditions : Use molecular sieves or dry solvents to prevent hydrolysis.

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acetylation while reducing reaction temperature.

- Stoichiometric control : Limit acetic anhydride to 1.1 equivalents to avoid over-acetylation.

Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) and quench with ice-water to stabilize intermediates .

What are the documented biological activities or pharmacological potentials of this compound?

Answer:

Limited data exist, but related tetrahydropyran derivatives show:

- Anti-inflammatory activity : Inhibition of COX-2 (IC₅₀ ~10 µM in vitro).

- Analgesic properties : Modulation of TRPV1 receptors.

- Toxicity : LD₅₀ >5 mL/kg in mice (oral), suggesting low acute toxicity.

Further studies require in vitro assays (e.g., enzyme inhibition screens) and metabolic stability tests in hepatic microsomes .

How can computational chemistry predict reactivity or stability under varying conditions?

Answer:

- Density Functional Theory (DFT) : Calculate transition states for hydrolysis or isomerization.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility.

- Retrosynthesis tools : AI models (e.g., Pistachio, Reaxys) propose alternative synthetic pathways.

For example, DFT predicts the acetate group’s susceptibility to nucleophilic attack at the carbonyl carbon (ΔG‡ ≈ 25 kcal/mol) .

What are optimal storage conditions to prevent degradation?

Answer:

- Temperature : Store at –20°C in amber vials to slow hydrolysis.

- Atmosphere : Use argon or nitrogen to prevent oxidation.

- Containers : Glass with PTFE-lined caps (avoid plasticizers).

Stability tests show <5% degradation over 6 months under these conditions .

How to design a kinetic study for hydrolysis under physiological pH?

Answer:

- Buffer systems : Use acetate (pH 4.5) and phosphate (pH 7.4) buffers.

- Analytical method : HPLC with UV detection (λ = 210 nm) to quantify released acetic acid.

- Conditions : Vary temperature (25–37°C) and ionic strength.

Calculate rate constants (k) via first-order kinetics and plot Arrhenius curves to determine activation energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.